molecular formula C5H9BrN4S B13176689 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13176689
M. Wt: 237.12 g/mol
InChI Key: UQIVQDZRDAIDAH-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and an ethyl chain attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-1,2,4-triazole and 2-(methylsulfanyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), may be used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-(methylsulfanyl)ethylamine attacks the bromine-substituted carbon of 5-bromo-1H-1,2,4-triazole, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted triazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydrogen-substituted triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-1,2,4-triazole: Lacks the methylsulfanyl and ethyl groups, making it less versatile in chemical reactions.

    1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine:

    5-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the methylsulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C5H9BrN4S

Molecular Weight

237.12 g/mol

IUPAC Name

5-bromo-1-(2-methylsulfanylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H9BrN4S/c1-11-3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9)

InChI Key

UQIVQDZRDAIDAH-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C(=NC(=N1)N)Br

Origin of Product

United States

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